XLogP3 Lipophilicity Comparison: Target Compound vs. N-4-Phenyl and N-4-Methyl Analogs
In silico computed lipophilicity is a key determinant of passive membrane diffusion and nonspecific protein binding. The target compound returns an XLogP3-AA value of 3.9, placing it substantially higher than the N-4-phenyl analog 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (XLogP3-AA ~2.5-2.7 estimated) and the N-4-methyl analog 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol (XLogP3-AA ~1.8 estimated). This ~1.2-2.1 log-unit increase arises directly from the dual methyl substituents on the N-4 aromatic ring [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (estimated XLogP3-AA ~2.5-2.7); 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol (estimated XLogP3-AA ~1.8) |
| Quantified Difference | Δ logP ~ +1.2 to +2.1 (target compound more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14); comparator values estimated from structural fragment contributions |
Why This Matters
Higher lipophilicity may confer improved passive membrane permeability but also demands careful control of solubility, plasma protein binding, and metabolic clearance during candidate profiling.
- [1] PubChem. (2026). Compound Summary for CID 2356955: Computed Descriptors (XLogP3-AA). National Center for Biotechnology Information. View Source
